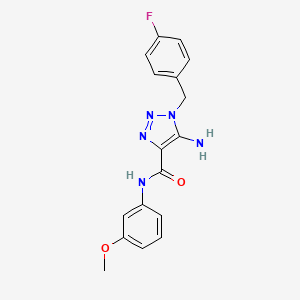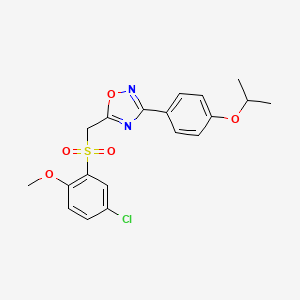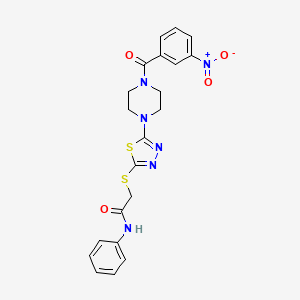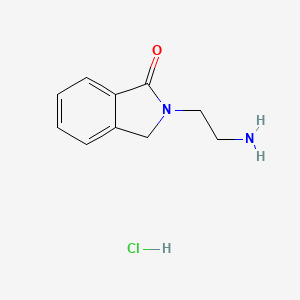![molecular formula C15H20ClNO2 B2533416 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride CAS No. 60926-04-7](/img/structure/B2533416.png)
4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It has an average mass of 281.778 Da and a monoisotopic mass of 281.118256 Da . It is also known as 1 (2H)-Pyridinebutanoic acid, 3,6-dihydro-4-phenyl-, hydrochloride (1:1) [ACD/Index Name] and 4- (4-Phenyl-3,6-dihydro-1 (2H)-pyridinyl)butanoic acid hydrochloride (1:1) [ACD/IUPAC Name] .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl group attached to a phenyl group and a butanoic acid group . The InChI representation of the molecule isInChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H . Physical and Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 281.780 and its monoisotopic mass is 281.11826 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Species Differences in Biotransformation
One of the research areas concerning this compound involves its biotransformation in different species. 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride has been studied for its metabolic transformations across various species. For instance, in humans, the ketone group of similar compounds is rapidly reduced to an alcohol, whereas in animals like rats, mice, and dogs, the butanoic side-chain undergoes rapid oxidation to acetic acid. These species-specific metabolic pathways have significant implications for the compound's pharmacological properties and therapeutic applications (Pottier, Busigny, & Raynaud, 1978).
Role in Treating Idiopathic Pulmonary Fibrosis
The compound has been explored for its potential in treating idiopathic pulmonary fibrosis. Specific derivatives of this compound showed high affinity and selectivity for the αvβ6 integrin, which is a critical target in idiopathic pulmonary fibrosis. These properties make it a candidate for further clinical investigation as a potential therapeutic agent for this condition (Procopiou et al., 2018).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Novel cyclization of derivatives of 4-(substituted-phenylsulfonamido)butanoic acids has been achieved, leading to compounds with significant antimicrobial activity. The minimum inhibitory concentration values for these synthesized compounds indicated potent activity against various microbial strains (Zareef, Iqbal, & Arfan, 2008).
Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives
The compound and its derivatives have been used in the synthesis of β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. For example, specific derivatives like Phenibut and Baclofen, which are structurally related, are used as nootropic agents and myorelaxants, respectively. Such research contributes to the development of new pharmacologically active substances (Vasil'eva et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJCRMFXWWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2533334.png)




![2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2533343.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2533344.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide](/img/structure/B2533346.png)
![3-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2533347.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2533353.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533354.png)

